molecular formula C10H10BrNO2S B6638402 3-bromo-N-but-3-yn-2-ylbenzenesulfonamide

3-bromo-N-but-3-yn-2-ylbenzenesulfonamide

Cat. No.: B6638402
M. Wt: 288.16 g/mol
InChI Key: RGSPDNSCRFOBCF-UHFFFAOYSA-N
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Description

3-bromo-N-but-3-yn-2-ylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, features a bromine atom, a butynyl group, and a benzenesulfonamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-but-3-yn-2-ylbenzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromobenzenesulfonyl chloride and but-3-yn-2-amine.

    Amidation Reaction: The key step in the synthesis is the amidation reaction, where 3-bromobenzenesulfonyl chloride reacts with but-3-yn-2-amine in the presence of a base like triethylamine. This reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final product in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and efficiency. Continuous flow reactors and automated systems may be employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-but-3-yn-2-ylbenzenesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Addition Reactions: The alkyne group can participate in addition reactions with electrophiles, resulting in the formation of new carbon-carbon or carbon-heteroatom bonds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiolate can be used for nucleophilic substitution reactions.

    Addition Reactions: Electrophiles like halogens or hydrogen halides are commonly used in addition reactions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed for these transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while addition reactions can produce halogenated or hydrogenated products.

Scientific Research Applications

3-bromo-N-but-3-yn-2-ylbenzenesulfonamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential drug candidates.

    Chemical Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.

    Material Science: It is utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Industrial Applications: The compound finds use in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-bromo-N-but-3-yn-2-ylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide moiety can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The bromine atom and alkyne group can also participate in covalent bonding with target proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-N-but-3-yn-2-ylbenzenesulfonamide: Features a bromine atom, a butynyl group, and a benzenesulfonamide moiety.

    This compound: Similar structure but with different substituents on the benzene ring.

    This compound: Contains a different halogen atom or alkyne group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct reactivity and biological activity. The presence of the bromine atom and the alkyne group allows for diverse chemical transformations, making it a valuable compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

3-bromo-N-but-3-yn-2-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2S/c1-3-8(2)12-15(13,14)10-6-4-5-9(11)7-10/h1,4-8,12H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSPDNSCRFOBCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#C)NS(=O)(=O)C1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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